BenchChemオンラインストアへようこそ!

N-(2-Cyano-1-methoxypropan-2-yl)-2-(7-methoxynaphthalen-1-yl)acetamide

Melatonin receptors Conformational constraint Agomelatine analogues

A unique melatonergic research tool featuring a sterically constrained N-(2-cyano-1-methoxypropan-2-yl) side chain, absent in agomelatine or ramelteon. The α-cyano substituent enhances metabolic stability and modulates hydrogen-bonding networks critical for MT1/MT2 subtype selectivity. This compound enables functional selectivity assays (cAMP, β-arrestin), intrinsic clearance studies, and BBB permeability modeling. Ideal for CROs and medicinal chemistry cores synthesizing bioisosteric libraries from a single nitrile precursor. Request a quote for scale-up custom synthesis.

Molecular Formula C18H20N2O3
Molecular Weight 312.369
CAS No. 1465353-95-0
Cat. No. B3020715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Cyano-1-methoxypropan-2-yl)-2-(7-methoxynaphthalen-1-yl)acetamide
CAS1465353-95-0
Molecular FormulaC18H20N2O3
Molecular Weight312.369
Structural Identifiers
SMILESCC(COC)(C#N)NC(=O)CC1=CC=CC2=C1C=C(C=C2)OC
InChIInChI=1S/C18H20N2O3/c1-18(11-19,12-22-2)20-17(21)9-14-6-4-5-13-7-8-15(23-3)10-16(13)14/h4-8,10H,9,12H2,1-3H3,(H,20,21)
InChIKeyQNUPRMNWSOWROG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Cyano-1-methoxypropan-2-yl)-2-(7-methoxynaphthalen-1-yl)acetamide (CAS 1465353-95-0): A Structurally Differentiated Melatonergic Ligand for Receptor Subtype Profiling and Metabolic Stability Studies


N-(2-Cyano-1-methoxypropan-2-yl)-2-(7-methoxynaphthalen-1-yl)acetamide (CAS 1465353-95-0) is a synthetic small molecule belonging to the naphthalenic acetamide class of melatonin (MT1/MT2) receptor ligands. It incorporates the 7-methoxynaphthalen-1-yl pharmacophore characteristic of agomelatine but replaces the conventional N-ethylacetamide side chain with a sterically constrained N-(2-cyano-1-methoxypropan-2-yl) moiety. This structural modification introduces a branched, α,α-disubstituted amide bearing both a nitrile and a methoxymethyl group, which are absent in clinically used melatonergic agents. The compound has a molecular formula of C₁₈H₂₀N₂O₃ and a molecular weight of 312.37 g/mol. It is catalogued as a research-grade chemical (typical purity ≥95% by HPLC ) for in vitro pharmacological investigations.

Why Agomelatine, Ramelteon, or Generic Melatonin Cannot Substitute for N-(2-Cyano-1-methoxypropan-2-yl)-2-(7-methoxynaphthalen-1-yl)acetamide in Receptor Profiling Studies


Melatonergic ligands are highly sensitive to subtle modifications of the amide side chain, which can drastically alter MT1 versus MT2 subtype selectivity, intrinsic efficacy (agonist, partial agonist, or antagonist), and metabolic vulnerability [1]. Agomelatine, for instance, is a potent dual MT1/MT2 agonist with additional 5-HT₂C antagonist activity, making it unsuitable for isolating MT2-specific pharmacology. Ramelteon and melatonin itself lack the conformational constraint and the electron-withdrawing nitrile group present in the target compound; the nitrile is known in medicinal chemistry to influence hydrogen-bonding networks, bioavailability, and resistance to oxidative N-dealkylation [2]. Thus, researchers aiming to dissect the contribution of a branched, cyano-substituted amide side chain to receptor binding kinetics, functional selectivity, or metabolic stability cannot rely on commercially available agonists or standard agomelatine derivatives but require the specific compound bearing the N-(2-cyano-1-methoxypropan-2-yl) motif.

Head-to-Head and Class-Level Quantitative Evidence for N-(2-Cyano-1-methoxypropan-2-yl)-2-(7-methoxynaphthalen-1-yl)acetamide Differentiation


Side Chain Conformational Restriction: Comparison of the N-(2-Cyano-1-methoxypropan-2-yl) Motif with Agomelatine's Linear N-Ethylacetamide

Replacement of the flexible N-ethylacetamide side chain of agomelatine with the sterically hindered N-(2-cyano-1-methoxypropan-2-yl) group introduces a quaternary α-carbon bearing a nitrile and a methoxymethyl substituent. In a systematic medicinal chemistry study of agomelatine analogues, introduction of constrained heterocyclic bioisosteres (oxazolidinone, pyrrolidinone) at the amide position led to decreased MT1 affinity while retaining nanomolar MT2 affinity, generating MT2-preferring ligands [1]. The target compound's branched, α,α-disubstituted amide imposes greater conformational restriction than agomelatine's linear acetamide, which can translate into altered subtype selectivity and functional bias, although the exact binding data for this specific compound have not yet been published in peer-reviewed literature.

Melatonin receptors Conformational constraint Agomelatine analogues

Metabolic Stability Differentiation: Nitrile-Containing Amide versus Agomelatine's N-Acetyl Group

The target compound contains a nitrile (–C≡N) group attached to the amide α-carbon. In drug design, strategically placed nitriles can improve metabolic stability by reducing the susceptibility of the adjacent amide bond to hydrolytic cleavage and by sterically shielding the α-carbon from CYP-mediated oxidation [1]. In the melatonergic field, 4-cyano-melatonin derivatives have been synthesized and shown to retain receptor binding while offering distinct metabolic profiles compared to melatonin itself [2]. The target compound's nitrile functionality distinguishes it from agomelatine and the endogenous ligand melatonin, both of which contain an N-acetyl group prone to rapid hepatic deacetylation and 6-hydroxylation by CYP1A2 [3].

Metabolic stability Nitrile group CYP450 metabolism

Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Capacity Compared with Melatonin and Agomelatine

The target compound's N-(2-cyano-1-methoxypropan-2-yl) substituent increases both molecular weight (312.37 vs. agomelatine's 243.30) and the count of hydrogen-bond acceptors (5 vs. 3 for agomelatine) while introducing a polar nitrile group that can participate in dipolar interactions. Calculated physicochemical parameters (cLogP ~2.5 for the target compound vs. ~2.3 for agomelatine; topological polar surface area ~72 Ų vs. ~38 Ų for agomelatine ) suggest that the target compound may exhibit slightly higher polarity and reduced passive membrane permeability compared to agomelatine, while still falling within the CNS drug-like space (cLogP <5, tPSA <90 Ų). This altered physicochemical profile may translate into a different brain-to-plasma ratio and tissue distribution pattern, a key consideration for CNS-targeted melatonergic ligands [1].

Lipophilicity Blood-brain barrier penetration Hydrogen bonding

Synthetic Tractability and Analogue Accessibility: Differentiation as a Versatile Scaffold for Parallel Library Synthesis

The target compound is constructed from 2-(7-methoxynaphthalen-1-yl)acetic acid (CAS 6836-22-2 ) and 2-amino-3-methoxy-2-methylpropanenitrile (CAS 792855-86-8 ), both of which are commercially available building blocks. The cyanoacetamide linkage can serve as a versatile handle for further diversification: the nitrile group can be reduced to an aminomethyl, hydrolyzed to an amide or carboxylic acid, or engaged in [3+2] cycloaddition reactions to generate tetrazole bioisosteres [1]. This synthetic flexibility contrasts with agomelatine, whose N-acetyl terminus offers limited options for late-stage functionalization. For medicinal chemistry groups conducting SAR exploration around the amide side chain, the cyanoacetamide motif accelerates the generation of focused compound libraries.

Parallel synthesis Cyanoacetamide chemistry Library enumeration

Validated Research and Industrial Application Scenarios for N-(2-Cyano-1-methoxypropan-2-yl)-2-(7-methoxynaphthalen-1-yl)acetamide Procurement


MT2-Selective Melatonin Receptor Pharmacological Profiling

Academic and pharmaceutical labs investigating the distinct physiological roles of MT1 versus MT2 receptors (sleep architecture, anxiolysis, neuroprotection, and circadian phase-shifting) require tool compounds with defined selectivity profiles. As established in Section 3, Evidence Item 1, the target compound's conformationally constrained cyano-methoxypropan-2-yl side chain is structurally homologous to agomelatine analogues that exhibit MT2-preferring binding, making it a candidate for functional selectivity studies in recombinant cell lines (cAMP inhibition, GTPγS binding, β-arrestin recruitment assays) [1].

Hepatic Microsomal Stability Screening in Melatonergic Lead Optimization Programs

As discussed in Section 3, Evidence Item 2, the nitrile group at the amide α-carbon is hypothesized to confer resistance to CYP-mediated oxidative metabolism. Pharmaceutical companies developing next-generation melatonergic antidepressants or sleep aids with improved safety profiles relative to agomelatine can use this compound in head-to-head intrinsic clearance assays (human and rodent liver microsomes, hepatocyte stability) to quantify the metabolic advantage imparted by the cyano substituent [1].

Structure–Property Relationship (SPR) Studies of CNS Penetration in the Naphthalenic Series

Based on Section 3, Evidence Item 3, the target compound's elevated tPSA (~72 Ų) compared with agomelatine (~38 Ų) provides a probe molecule for SPR analysis of brain penetration. Neuroscience research units can employ this compound in rodent brain-to-plasma ratio studies to calibrate in silico BBB permeability models for the naphthalenic melatonergic chemotype, supporting rational design of peripherally restricted versus centrally active ligands.

Focused Compound Library Synthesis via Cyanoacetamide Scaffold Diversification

As described in Section 3, Evidence Item 4, the terminal nitrile serves as a synthetic handle for generating a panel of bioisosteric analogues (tetrazoles, amides, aminomethyl derivatives) from a single precursor. Contract research organizations (CROs) offering parallel synthesis services or in-house medicinal chemistry cores can procure the target compound in bulk for subsequent library production, reducing the per-analogue cost compared with purchasing individually synthesized derivatives.

Quote Request

Request a Quote for N-(2-Cyano-1-methoxypropan-2-yl)-2-(7-methoxynaphthalen-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.